

IUPAC name tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-N-Boc-2-phenylpyrrolidine*

Cat. No.: B069864

[Get Quote](#)

An In-Depth Technical Guide to tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block

Authored by a Senior Application Scientist Foreword: The Strategic Importance of Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the ability to control molecular three-dimensionality is not merely an academic exercise; it is a fundamental prerequisite for success. Chiral molecules, particularly nitrogen-containing heterocycles, form the backbone of a significant portion of FDA-approved pharmaceuticals and bioactive natural products.[\[1\]](#)[\[2\]](#) The pyrrolidine ring, a five-membered saturated heterocycle, is one of the most ubiquitous and versatile of these scaffolds.[\[1\]](#)[\[2\]](#) Its non-planar structure allows for a rich exploration of pharmacophore space, while the potential for multiple stereocenters offers a high degree of stereochemical diversity.[\[1\]](#)

This guide focuses on a particularly valuable derivative: tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate. This molecule is more than a simple intermediate; it is a meticulously designed chiral building block that provides chemists with a reliable and versatile starting point for constructing complex, enantiomerically pure targets. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates reactivity and solubility, while the phenyl group at the C2 position introduces steric and electronic features that are crucial for directing subsequent transformations. The defined (R)-stereochemistry at

this C2 position is the cornerstone of its utility, serving as the primary control element in a multitude of asymmetric syntheses.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its stereoselective synthesis and characterization to its strategic applications in asymmetric catalysis and medicinal chemistry.

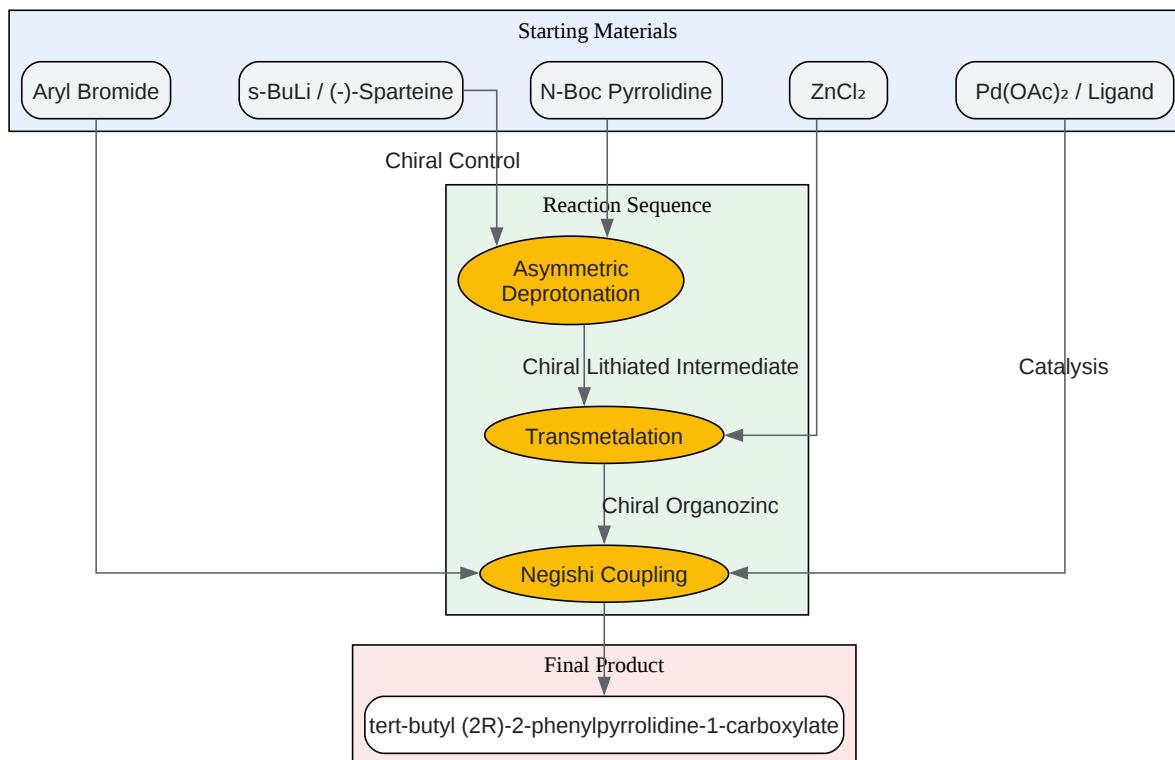
Molecular Profile and Physicochemical Properties

Tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate, often referred to as **(R)-N-Boc-2-phenylpyrrolidine**, is a stable, crystalline solid at room temperature. Its structure combines the rigidity of the pyrrolidine ring with the steric bulk of the Boc group and the aromatic phenyl substituent. These features make it an ideal building block for creating sterically defined environments in catalysts and drug candidates.

Property	Value	Source
IUPAC Name	tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate	[3]
CAS Number	174311-02-5	[3]
Molecular Formula	C ₁₅ H ₂₁ NO ₂	[3][4]
Molecular Weight	247.33 g/mol	[3]
Appearance	White solid	[5]
Predicted XLogP3	3.1 - 3.5	[3][6]
Monoisotopic Mass	247.157228913 Da	[3]
Storage	Store at 0-8 °C, inert atmosphere	[5][7]

Enantioselective Synthesis: Mastering Stereochemical Control

The primary value of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate lies in its enantiopurity. Therefore, its synthesis must be highly stereoselective. While classical resolutions are possible, modern organic synthesis relies on more elegant and efficient asymmetric methods. One of the most powerful and well-documented strategies is the enantioselective α -arylation of N-Boc pyrrolidine.[8]


Causality in the Asymmetric Lithiation-Negishi Coupling Pathway

This state-of-the-art method hinges on a sequence of highly controlled steps: asymmetric deprotonation, transmetalation, and cross-coupling.[8]

- **Asymmetric Deprotonation:** The process begins with the deprotonation of the α -proton at the C2 position of N-Boc pyrrolidine. The choice of base and chiral ligand is paramount. Sec-butyllithium (s-BuLi) is a strong, sterically hindered base suitable for this purpose. Crucially, it is used in complex with a chiral diamine, most commonly (-)-sparteine. This complex creates a chiral environment around the lithium ion, directing the base to abstract one specific proton (the pro-R proton) enantioselectively. This step establishes the key stereocenter.
- **Transmetalation:** The resulting chiral organolithium species is configurationally unstable. To "lock" the stereochemistry, it is immediately transmetalated with an anhydrous zinc salt, typically zinc chloride ($ZnCl_2$). This converts the lithiated intermediate into a more stable and less reactive organozinc species.
- **Palladium-Catalyzed Negishi Coupling:** The final step is a palladium-catalyzed Negishi cross-coupling reaction. The chiral organozinc compound is coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst (like $Pd(OAc)_2$) and a phosphine ligand (such as $t\text{-Bu}_3P\text{-HBF}_4$). This reaction proceeds with retention of configuration at the carbon-zinc bond, thereby transferring the stereochemistry established in the first step to the final product.[8]

The entire sequence is a self-validating system; the high enantiomeric excess (ee) of the final product is a direct testament to the fidelity of the asymmetric deprotonation and the stereoretentive nature of the subsequent steps.

Visualizing the Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the enantioselective synthesis.

Detailed Experimental Protocol: Asymmetric α -Arylation

The following protocol is adapted from methodologies described in the literature and serves as an illustrative example.^[8]

Materials:

- N-Boc-pyrrolidine
- sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
- (-)-Sparteine
- Anhydrous Zinc Chloride ($ZnCl_2$)
- Bromobenzene
- Palladium(II) Acetate ($Pd(OAc)_2$)
- Tri-tert-butylphosphonium tetrafluoroborate ($t\text{-}Bu_3P\cdot HBF_4$)
- Anhydrous diethyl ether (Et_2O) or tert-butyl methyl ether (TBME)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

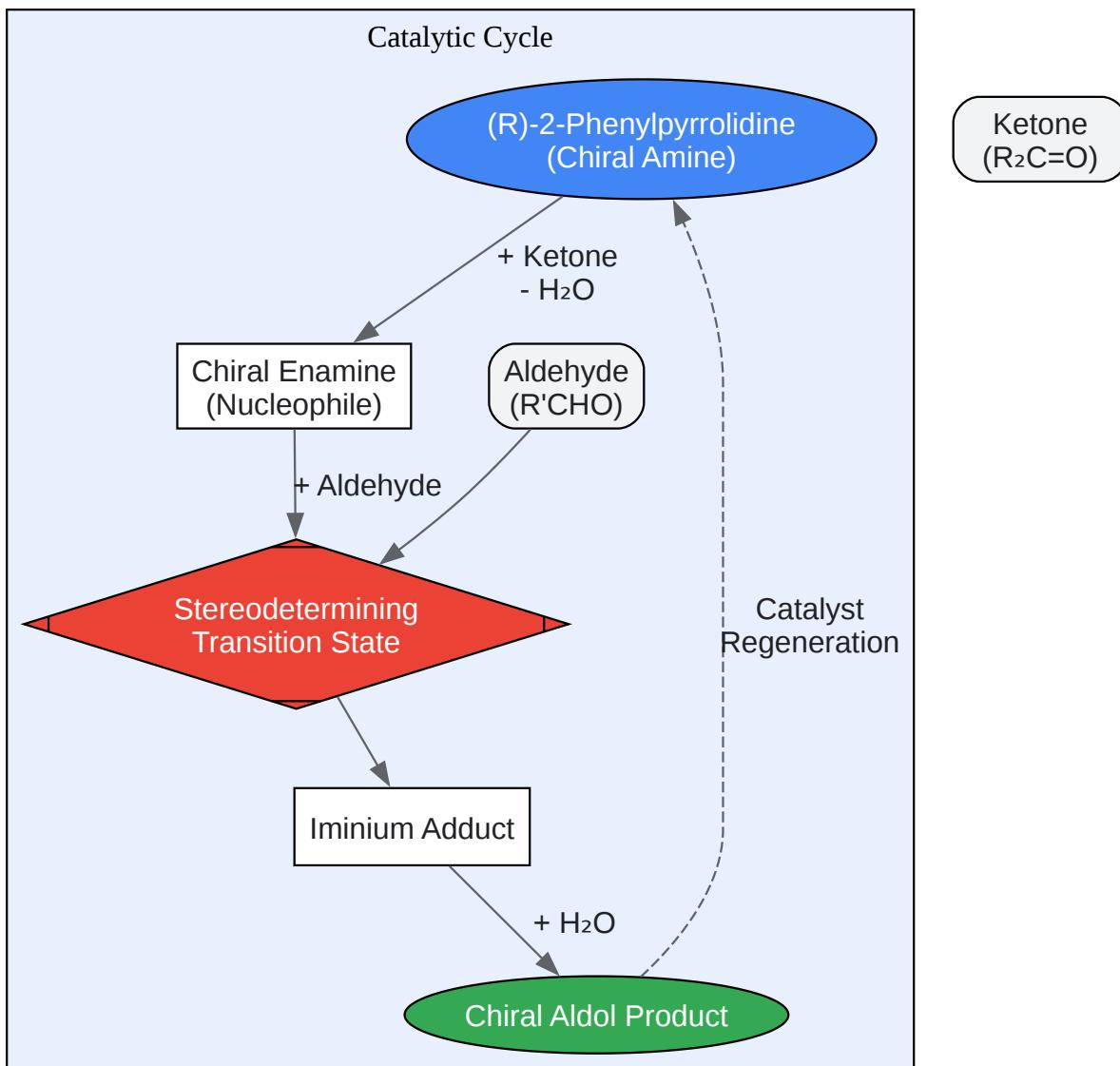
- Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous Et_2O and cool to -78 °C using an acetone/dry ice bath.
- Deprotonation: Add (-)-sparteine followed by the dropwise addition of s-BuLi. Stir the solution for 15 minutes. Add N-Boc-pyrrolidine dropwise, ensuring the internal temperature remains below -75 °C. Stir the resulting solution at -78 °C for 3 hours. In-situ IR spectroscopy can be used to monitor the formation of the lithiated intermediate.[8]
- Transmetalation: In a separate flame-dried flask, suspend anhydrous $ZnCl_2$ in anhydrous Et_2O . Transfer this slurry via cannula to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour.

- Coupling: To the solution of the organozinc reagent, add the palladium catalyst precursor ($\text{Pd}(\text{OAc})_2$) and the phosphine ligand ($\text{t-Bu}_3\text{P}\cdot\text{HBF}_4$), followed by bromobenzene.
- Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH_4Cl . Dilute with Et_2O and wash sequentially with saturated aqueous NH_4Cl and saturated aqueous NaHCO_3 .
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
- Analysis: Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Applications in Asymmetric Catalysis and Synthesis

The true power of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is realized when it is used as a precursor for organocatalysts or as a key fragment in the total synthesis of complex molecules. The pyrrolidine scaffold is central to the field of organocatalysis, pioneered by the use of the natural amino acid proline.[9][10][11]

The Mechanistic Basis of Pyrrolidine-Based Organocatalysis


Deprotection of the Boc group on tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate reveals the secondary amine, yielding (R)-2-phenylpyrrolidine. This chiral amine can then act as a catalyst in a variety of transformations, most notably through two primary catalytic cycles:

- Enamine Catalysis: The chiral amine reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The stereocenter on the pyrrolidine ring directs the subsequent attack of this enamine on an electrophile (e.g., an aldehyde in an aldol reaction), leading to the formation of a new stereocenter in the product with high enantioselectivity.[9]

- Iminium Catalysis: The chiral amine reacts with an α,β -unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the carbonyl system, activating it for nucleophilic attack (e.g., in a Michael addition). The steric environment created by the catalyst dictates the face of the attack, controlling the stereochemical outcome.[\[11\]](#)

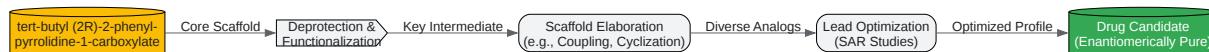
The phenyl group at the C2 position provides critical steric bulk that enhances the facial discrimination in the transition state, often leading to higher enantioselectivities compared to unsubstituted proline.

Diagram of a Proline-Derivative Catalyzed Aldol Reaction

[Click to download full resolution via product page](#)

Caption: Generalized enamine catalysis cycle.

Role in Drug Discovery: A Privileged Scaffold


The pyrrolidine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[12] This makes derivatives like tert-butyl (2R)-2-

phenylpyrrolidine-1-carboxylate exceptionally valuable starting points for medicinal chemistry programs.[\[1\]](#)

Strategic Value in Pharmaceutical Development

- Scaffold for Bioactive Molecules: The compound serves as a key intermediate for a wide array of therapeutic agents, including those targeting neurological disorders, viral infections, and cancer.[\[5\]](#)[\[13\]](#)
- Access to Enantiomerically Pure Drugs: Since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, starting with an enantiopure building block is a critical strategy for developing safe and effective medicines.
- Synthesis of Complex Natural Products: Many alkaloids and other natural products with potent biological activity contain the 2-substituted pyrrolidine motif. This building block provides a convergent and stereocontrolled route to such targets, for instance, in the synthesis of (R)-crispine A and (S)-nicotine.[\[8\]](#)

Logical Flow from Building Block to Drug Candidate

[Click to download full resolution via product page](#)

Caption: From chiral building block to drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is essential for laboratory safety.

Parameter	Recommendation	Source(s)
GHS Classification	Acute toxicity, oral (Danger)	[3]
Hazard Statements	H301: Toxic if swallowed. May cause skin, eye, and respiratory irritation.	[3][14][15]
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P316: IF SWALLOWED: Get emergency medical help immediately.	[3][14][16]
Personal Protective Equipment (PPE)	Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety goggles with side-shields.	[14][15][16]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.	[14][16]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere is recommended for long-term stability.	[7][16]

Note: Users must consult the full Safety Data Sheet (SDS) from their specific supplier before handling this chemical.

Conclusion and Future Outlook

Tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate is a testament to the progress of asymmetric synthesis. It is not merely a compound but a strategic tool that empowers chemists to build molecular complexity with a high degree of stereochemical precision. Its utility spans from foundational academic research in organocatalysis to the demanding, milestone-driven environment of pharmaceutical development.

The continued exploration of new synthetic methodologies will undoubtedly uncover novel ways to synthesize and utilize this and related chiral pyrrolidines. As the demand for enantiomerically pure pharmaceuticals grows, the importance of reliable, versatile, and efficient chiral building blocks like tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate will only increase, solidifying its place as a cornerstone of modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (R)-N-Boc-2-phenylpyrrolidine | C15H21NO2 | CID 24859471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (r)-n-boc-2-phenylpyrrolidine (C15H21NO2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. Tert-butyl 1-phenylpyrrolidine-2-carboxylate | C15H21NO2 | CID 152166524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. united-initiators.com [united-initiators.com]
- To cite this document: BenchChem. [IUPAC name tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069864#iupac-name-tert-butyl-2r-2-phenylpyrrolidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com